Home > Products > Screening Compounds P32901 > Adaprolol maleate
Adaprolol maleate - 121009-31-2

Adaprolol maleate

Catalog Number: EVT-257814
CAS Number: 121009-31-2
Molecular Formula: C30H43NO8
Molecular Weight: 545.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adaprolol maleate is a beta-blocker and opthalmic which may be used in the treatment of Glaucoma or other ailments of the eye.
Classification

Adaprolol maleate falls under the category of beta-adrenergic antagonists, specifically targeting the beta-2 adrenergic receptors. Its design aims to enhance efficacy in ocular applications while limiting cardiovascular effects, which are common with traditional beta-blockers .

Synthesis Analysis

The synthesis of adaprolol maleate involves several chemical reactions, primarily focusing on the creation of its enantiomers. The synthesis typically employs chiral catalysts to ensure the production of specific enantiomers, which are crucial for achieving the desired pharmacological effects.

One notable method involves the use of asymmetric synthesis techniques that allow for the selective formation of the R and S enantiomers. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with appropriate chiral precursors, often derived from naturally occurring amino acids.
  2. Chiral Catalysis: Chiral catalysts are employed to promote the formation of one enantiomer over another, enhancing yield and purity.
  3. Reactions: Key reactions may include alkylation, acylation, and cyclization steps that construct the core structure of adaprolol.
  4. Purification: The final product is purified using techniques such as chromatography to isolate the desired enantiomer and remove any impurities or by-products.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity during synthesis .

Molecular Structure Analysis

The molecular structure of adaprolol maleate can be described by its chemical formula C18H22N2O4C_{18}H_{22}N_2O_4 and its molecular weight, which is approximately 342.38 g/mol.

Structural Features

  • Beta-Blocker Framework: The compound features a typical beta-blocker structure characterized by an aromatic ring system connected to an aliphatic chain that includes a secondary amine.
  • Chirality: Adaprolol maleate exists as two enantiomers (R and S), which exhibit different pharmacological profiles. The stereochemistry is crucial for its activity and safety profile in clinical applications.
  • Maleate Salt Formation: The compound is often used as a maleate salt, which enhances its solubility and stability in formulations intended for ophthalmic use.

Crystallographic studies may provide additional insights into the three-dimensional arrangement of atoms within the molecule, influencing its interaction with biological targets .

Chemical Reactions Analysis

Adaprolol maleate participates in various chemical reactions during both its synthesis and metabolic breakdown:

  1. Synthesis Reactions: As mentioned earlier, key reactions include alkylation and acylation that form the beta-blocker core structure.
  2. Metabolic Reactions: Once administered, adaprolol undergoes metabolic transformations primarily in the liver, where it is converted into inactive metabolites through enzymatic processes. This rapid metabolism is a significant aspect of its design as a soft drug.
  3. Pharmacological Interactions: Adaprolol interacts with beta-adrenergic receptors in target tissues, leading to pharmacological effects such as reduced intraocular pressure without significant systemic absorption.

These reactions are essential for understanding both the therapeutic efficacy and safety profile of adaprolol maleate .

Mechanism of Action

Adaprolol maleate exerts its pharmacological effects primarily through selective antagonism of beta-adrenergic receptors:

  1. Receptor Binding: Upon administration, adaprolol binds selectively to beta-2 adrenergic receptors located in ocular tissues.
  2. Inhibition of Adenylate Cyclase: This binding inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP).
  3. Reduction in Aqueous Humor Production: The decrease in cAMP results in reduced secretion of aqueous humor from the ciliary body, thereby lowering intraocular pressure—a critical factor in glaucoma management.

The design as a soft drug ensures that systemic absorption is minimal when applied topically to the eye, thus reducing potential cardiovascular side effects commonly associated with systemic beta-blockers .

Physical and Chemical Properties Analysis

Adaprolol maleate possesses several important physical and chemical properties:

  • Solubility: It exhibits good solubility in water due to its maleate salt form, facilitating ophthalmic formulations.
  • Stability: The compound shows stability under physiological conditions but is designed for rapid metabolism following administration.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.

These properties are crucial for ensuring effective delivery and performance in clinical applications .

Applications

Adaprolol maleate's primary application lies in ophthalmology:

  1. Glaucoma Treatment: It is being developed specifically for managing glaucoma by lowering intraocular pressure through localized action at beta-adrenergic receptors in the eye.
  2. Soft Drug Design: Its classification as a soft drug allows for targeted therapy with minimized systemic effects, making it suitable for patients who may be sensitive to traditional systemic beta-blockers.

Research continues into optimizing formulations and delivery methods to enhance therapeutic outcomes while maintaining safety profiles .

Introduction to Adaprolol Maleate in Ophthalmic Pharmacology

Historical Development of Beta-Adrenergic Antagonists in Glaucoma Therapy

Beta-adrenergic antagonists revolutionized glaucoma management following their introduction in the late 1970s, rapidly becoming first-line therapeutics for intraocular pressure (IOP) reduction. The prototypical agent timolol maleate gained widespread adoption after its 1978 approval due to superior efficacy compared to existing miotics and adrenergic agonists. As a non-selective beta-1/beta-2 antagonist, timolol effectively lowered IOP by suppressing aqueous humor production via inhibition of ciliary process adenylate cyclase activity [2] [6]. However, systemic absorption following ocular administration led to concerning cardiovascular and respiratory side effects, including bradycardia, heart block, and bronchospasm – particularly problematic in patients with pre-existing conditions [6] [7]. These limitations stimulated research into safer alternatives with improved therapeutic indices, driving two parallel innovation pathways: receptor-subtype selective antagonists and metabolically labile "soft" drugs. The historical progression revealed an critical therapeutic trade-off: while receptor selectivity could potentially mitigate systemic effects, it often came at the expense of reduced ocular hypotensive efficacy [2] [7].

Rationale for Soft Drug Design in Ocular Therapeutics

Soft drug design represents a retrometabolic approach focused on predictable metabolic deactivation to minimize systemic exposure while maintaining local therapeutic effects. This strategy became particularly valuable for ophthalmic therapeutics due to several anatomical and physiological challenges:

  • High Systemic Absorption: The nasolacrimal drainage system provides direct access to the systemic circulation via nasal mucosa, bypassing first-pass metabolism
  • Blood-Ocular Barriers: Tight junctions (blood-aqueous and blood-retinal barriers) limit local drug penetration while systemic exposure remains significant
  • Sensitivity to Off-Target Effects: Cardiac and respiratory tissues exhibit high sensitivity to beta-adrenergic blockade

Adaprolol maleate was engineered specifically to address these limitations through controlled metabolic inactivation. Following its ocular hypotensive action, adaprolol undergoes rapid enzymatic hydrolysis to an inactive acid metabolite (adaprololic acid), significantly reducing systemic beta-blocking activity [1] [3]. This deliberate instability contrasts with conventional beta-blockers like timolol that maintain pharmacologically active concentrations in the bloodstream long after ocular application. The soft drug approach thus represents a fundamental shift from receptor selectivity to metabolic targeting as the primary safety strategy in ocular therapeutics [3].

Table 1: Comparison of Therapeutic Strategies in Ophthalmic Beta-Blocker Development

Design ApproachRepresentative AgentsMechanistic BasisAdvantagesLimitations
Non-selective BlockadeTimolol, LevobunololInhibits both β₁ and β₂ receptorsHigh ocular efficacy, Established efficacySystemic side effects (cardiopulmonary)
Receptor Subtype SelectivityBetaxolol (β₁-selective)Preferential β₁ inhibitionReduced pulmonary side effectsLower IOP efficacy, Cardiac effects remain
Soft Drug DesignAdaprolol maleateControlled metabolic deactivationMinimal systemic exposure, Reduced side effect profileRequires metabolic stability optimization

Properties

CAS Number

121009-31-2

Product Name

Adaprolol maleate

IUPAC Name

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid

Molecular Formula

C30H43NO8

Molecular Weight

545.7 g/mol

InChI

InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WEBILLRFBZTUIX-BTJKTKAUSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Adaprolol maleate, CDDD 2803, HGP 2, HGP-2

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.